

Spectroscopic Analysis of 3-Methylcarbostyryl: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Methylcarbostyryl

Cat. No.: B1216109

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Introduction

3-Methylcarbostyryl, also known as 3-methyl-2(1H)-quinolinone, is a heterocyclic organic compound with a quinolinone core. This structure is a key scaffold in medicinal chemistry and drug development due to its presence in various biologically active molecules. Accurate structural elucidation and purity assessment are paramount in the research and development pipeline. This guide provides a detailed technical overview of the spectroscopic analysis of **3-Methylcarbostyryl** using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a foundational understanding for researchers, scientists, and drug development professionals. The data presented herein is based on established spectroscopic principles and data from analogous structures.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **3-Methylcarbostyryl** is characterized by absorptions corresponding to its cyclic amide (lactam) structure, the aromatic ring, and the methyl group.

Predicted IR Spectral Data

The expected characteristic absorption bands for **3-Methylcarbostyryl** are summarized in the table below.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
3200 - 3000	Medium, Broad	N-H stretching vibration of the amide
3100 - 3010	Medium	Aromatic C-H stretching
2950 - 2850	Weak to Medium	Aliphatic C-H stretching (methyl group)
~1660	Strong	C=O (Amide I band) stretching of the lactam
1600 - 1450	Medium to Strong	C=C stretching vibrations within the aromatic ring
~1590	Medium	N-H bending vibration of the amide
860 - 680	Strong	Aromatic C-H out-of-plane bending

Note: The exact positions of the peaks can vary depending on the sample preparation method and the physical state of the sample.

Experimental Protocol for IR Spectroscopy (Solid Sample)

A common and effective method for analyzing a solid sample like **3-Methylcarbostyryl** is the Potassium Bromide (KBr) pellet technique.

- Sample Preparation:
 - Thoroughly grind 1-2 mg of the **3-Methylcarbostyryl** sample to a fine powder using an agate mortar and pestle.
 - Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.
 - Gently mix the sample and KBr, then grind the mixture thoroughly to ensure a uniform dispersion of the sample within the KBr matrix. The resulting mixture should be a fine,

homogeneous powder.

- Pellet Formation:

- Transfer a small amount of the powdered mixture into a pellet-forming die.
- Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes. This will form a transparent or translucent pellet.

- Data Acquisition:

- Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment to subtract interferences from atmospheric CO₂ and water vapor.
- Acquire the IR spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and spatial relationships.

¹H NMR Spectral Data

The proton NMR spectrum of **3-Methylcarbostyryl** will show distinct signals for the N-H proton, the four protons on the aromatic ring, the vinylic proton, and the three protons of the methyl group.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Proton Assignment
~11.5 - 12.5	Singlet, Broad	1H	N-H
~7.8 - 7.2	Multiplet	4H	Ar-H
~7.6	Singlet	1H	H-4 (Vinylic)
~2.2	Singlet	3H	-CH ₃

Note: The solvent used can significantly affect the chemical shift of the labile N-H proton. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.

¹³C NMR Spectral Data

Due to the lack of symmetry in the **3-Methylcarbostyryl** molecule, the ¹³C NMR spectrum is expected to display ten distinct signals, one for each carbon atom.

Chemical Shift (δ , ppm)	Carbon Assignment
~162	C=O (C-2)
~140 - 115	Aromatic & Vinylic Carbons (8 signals)
~18	-CH ₃

Note: The assignments for the aromatic and vinylic carbons can be definitively determined using 2D NMR techniques such as HSQC and HMBC.

Experimental Protocol for NMR Spectroscopy

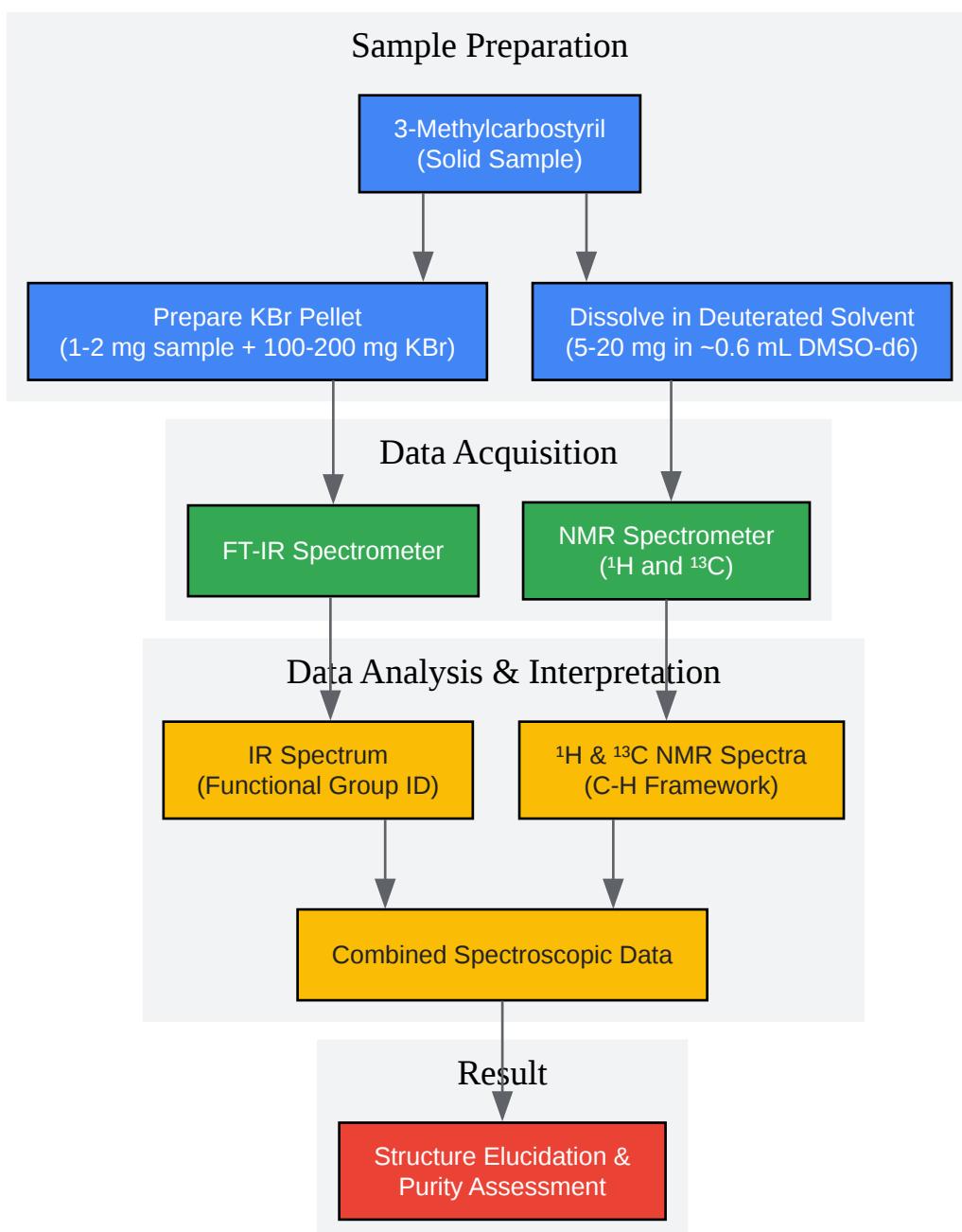
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[\[1\]](#)

- Sample Preparation:
 - Accurately weigh 5-20 mg of the **3-Methylcarbostyryl** sample.[\[2\]](#)[\[3\]](#)
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[\[1\]](#)[\[2\]](#) The choice of solvent is critical as it must completely dissolve the compound.[\[2\]](#)
 - Ensure the solution is homogeneous. Gentle vortexing or sonication can aid dissolution.[\[2\]](#)
- Sample Filtration and Transfer:
 - To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the solution.[\[1\]](#) A common method is to pass the solution through a small plug of glass wool or a Kimwipe placed inside a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[\[4\]](#)

- The final sample height in the NMR tube should be between 4 to 5 cm.[2]
- Data Acquisition:
 - Wipe the outside of the NMR tube to remove any dust or fingerprints.[2]
 - Place the NMR tube in a spinner turbine and adjust its depth using a depth gauge.
 - Insert the sample into the NMR spectrometer.
 - The spectrometer will then perform locking (stabilizing the magnetic field using the deuterium signal from the solvent), shimming (optimizing the magnetic field homogeneity), and tuning the probe to the desired nucleus (¹H or ¹³C).[2]
 - Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) and collect the data.

Workflow for Spectroscopic Analysis

The logical flow from sample to final structure elucidation using spectroscopic methods is illustrated below.



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Caption: Workflow of Spectroscopic Analysis.

Conclusion

The combined application of IR and NMR spectroscopy provides a comprehensive and unambiguous characterization of **3-Methylcarostyryl**. IR spectroscopy confirms the presence

of key functional groups such as the amide N-H and carbonyl, while ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of atoms in the molecular structure. The detailed protocols and predictive data presented in this guide serve as a valuable resource for scientists engaged in the synthesis, quality control, and development of quinolinone-based compounds.

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